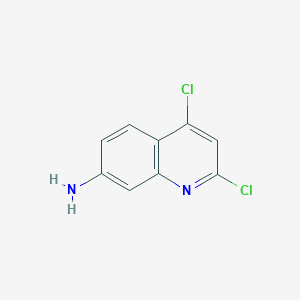
2,4-Dichloroquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroquinolin-7-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-7-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloroquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution with amines to form derivatives.
Oxidation and Reduction Reactions: Potential for oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: Formation of Schiff bases with aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes, solvents like ethanol or methanol, and catalysts like copper salts.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Schiff Bases: Formed from the reaction with aldehydes.
N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
2,4-Dichloroquinolin-7-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline: A precursor in the synthesis of 2,4-Dichloroquinolin-7-amine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, combined with an amine group at position 7, makes it a versatile intermediate for the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
2,4-dichloroquinolin-7-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2 |
Clé InChI |
AGQNAUUPKQWROZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
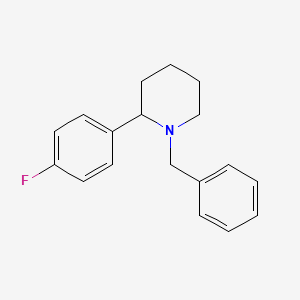

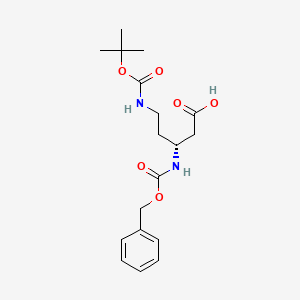
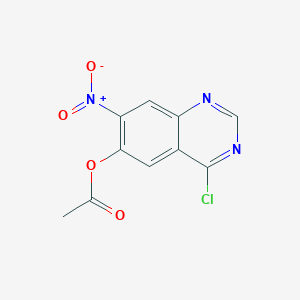


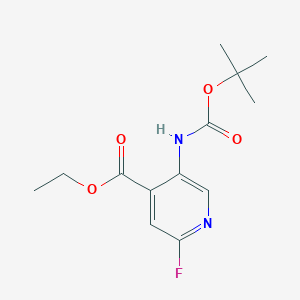
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
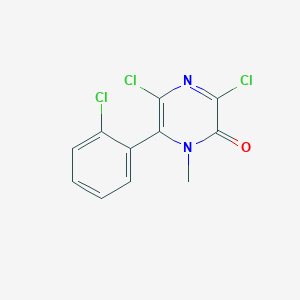
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)

